3-(2,6-Difluorophenyl)-2-hydroxypyridine, 95%
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Overview
Description
3-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% (3-DFHP) is an organic compound with a wide range of applications in the scientific research community. It is a versatile compound that can be used in many different types of experiments, such as synthesis and biochemical studies. 3-DFHP is a derivative of pyridine, a very common aromatic heterocyclic compound found in many natural products. 3-DFHP is a colorless solid that is relatively stable in air and water.
Mechanism of Action
3-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% is an aromatic heterocyclic compound, and its mechanism of action is similar to that of other aromatic heterocyclic compounds. It is believed to interact with enzymes, receptors, and other biomolecules through hydrogen bonding and aromatic stacking interactions. It also may form complexes with metal ions, which can affect its reactivity and stability.
Biochemical and Physiological Effects
3-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-cancer properties in animal models. In addition, it has been shown to have antioxidant and neuroprotective effects in animal models.
Advantages and Limitations for Lab Experiments
3-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized from readily available starting materials. It also has a wide range of applications in scientific research, such as synthesis, biochemical studies, and drug development. However, it is important to note that 3-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% is a relatively toxic compound and should be handled with care.
Future Directions
There are a number of potential future directions for 3-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% research. These include further exploration of its biochemical and physiological effects, development of new synthesis methods, and investigation of its potential applications in drug development. Additionally, further research into its mechanism of action and its interactions with other biomolecules could lead to new insights into its biological activities. Finally, further investigation into its toxicity and safety could help to identify new uses for this compound.
Synthesis Methods
3-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% can be synthesized from 2,6-difluorobenzaldehyde and 2-methylpyridine in an aqueous solution of sodium hydroxide. The reaction is carried out in a sealed vessel at a temperature of 80-90°C for 1-2 hours. The product is isolated by filtration, washed with water, and dried in an oven. The yield of the product is typically in the range of 95-98%.
Scientific Research Applications
3-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% is used in a variety of scientific research applications, such as the synthesis of organic compounds, biochemical studies, and drug development. It can be used as a building block in the synthesis of other compounds, such as heterocycles and polymers. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It can also be used as a reagent in biochemical studies and drug development.
properties
IUPAC Name |
3-(2,6-difluorophenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-8-4-1-5-9(13)10(8)7-3-2-6-14-11(7)15/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJIGJGLKQLLAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC=CNC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682721 |
Source
|
Record name | 3-(2,6-Difluorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261998-36-0 |
Source
|
Record name | 3-(2,6-Difluorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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